1,3-Diiodo-2,2-dimethylpropane

Vue d'ensemble

Description

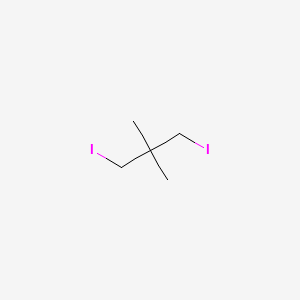

1,3-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀I₂. It is a derivative of propane, where two iodine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached to the central carbon atom. This compound is known for its reactivity due to the presence of iodine atoms, making it useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diiodo-2,2-dimethylpropane can be synthesized through the iodination of 2,2-dimethylpropane-1,3-diol. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The general reaction scheme is as follows:

(CH₃)₂C(CH₂OH)₂+2I₂+PCl₃→(CH₃)₂C(CH₂I)₂+PCl₃O+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diiodo-2,2-dimethylpropane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Reduction Reactions: The compound can be reduced to 2,2-dimethylpropane using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Coupling: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 1,3-dihydroxy-2,2-dimethylpropane or other substituted derivatives.

Reduction: Formation of 2,2-dimethylpropane.

Coupling: Formation of more complex organic molecules with extended carbon chains.

Applications De Recherche Scientifique

Organic Synthesis

1,3-Diiodo-2,2-dimethylpropane serves as a building block in organic synthesis. Its iodine substituents allow for various chemical transformations, including substitution reactions where iodine can be replaced by other nucleophiles such as hydroxide or amines. This versatility enables the synthesis of more complex organic molecules essential in pharmaceuticals and agrochemicals.

Radiolabeling Studies

The compound is utilized in radiolabeling applications. The iodine atoms can be replaced with radioactive isotopes, making it useful for tracing biological pathways in vivo. This property is particularly valuable in pharmacokinetic studies where understanding the distribution and metabolism of drugs is crucial.

Pharmaceutical Intermediates

This compound is explored as a precursor in the development of pharmaceutical intermediates . Its ability to undergo coupling reactions with organometallic reagents allows for the formation of complex structures that may exhibit biological activity.

Biochemical Research

In biochemical contexts, this compound is investigated for its interactions with proteins and enzymes due to its iodinated structure. It has been noted that iodinated compounds can influence various biochemical pathways involving redox reactions or metal-ion interactions.

Specialty Chemicals Production

Industrial applications include its use in producing specialty chemicals and materials with specific properties. The compound's reactivity makes it suitable for creating tailored materials required in advanced applications such as coatings and adhesives.

Types of Reactions

This compound can participate in several types of chemical reactions:

- Substitution Reactions: The iodine atoms can be replaced by nucleophiles.

- Reduction Reactions: It can be reduced to form 2,2-dimethylpropane using reducing agents like lithium aluminum hydride.

- Coupling Reactions: It can react with organometallic reagents to produce more complex molecules.

Common Reagents and Conditions

- Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

- Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

- Coupling: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

The reactions yield various products:

- From substitution: 1,3-dihydroxy-2,2-dimethylpropane or other derivatives.

- From reduction: 2,2-dimethylpropane.

- From coupling: More complex organic molecules with extended carbon chains.

Case Study: Radiolabeling Applications

In a study exploring iodinated compounds' effectiveness in drug development, this compound was used as a model compound for radiolabeling techniques. The study demonstrated its potential to trace metabolic pathways effectively due to its stable iodine isotopes.

Case Study: Synthesis of Biologically Active Compounds

Research focused on synthesizing biologically active compounds highlighted this compound's role as a precursor. The compound facilitated the formation of various derivatives that exhibited promising antimicrobial properties.

Mécanisme D'action

The mechanism of action of 1,3-diiodo-2,2-dimethylpropane involves its reactivity due to the presence of iodine atoms. The iodine atoms can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1-Diiodo-2,2-dimethylpropane: Similar structure but with both iodine atoms on the same carbon.

1-Iodo-2,2-dimethylpropane: Contains only one iodine atom.

2,2-Dimethylpropane-1,3-diol: The diol precursor used in the synthesis of 1,3-diiodo-2,2-dimethylpropane.

Uniqueness

This compound is unique due to the positioning of iodine atoms at the 1 and 3 positions, which allows for specific reactivity patterns and applications in organic synthesis. Its structure provides a balance between reactivity and stability, making it a valuable compound in various chemical processes.

Activité Biologique

1,3-Diiodo-2,2-dimethylpropane (C₅H₁₀I₂) is an organoiodine compound notable for its biological activity and potential applications in organic synthesis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two iodine atoms substituted at the 1 and 3 positions of a propane backbone, with two methyl groups attached to the central carbon. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Electrophilic Nature : The iodine atoms render the compound electrophilic, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its reactivity in biological systems.

- Influence on Enzymatic Activity : Iodinated compounds often modulate enzyme functions by interacting with active sites or altering protein conformation. The specific pathways influenced depend on the target enzymes involved .

- Redox Reactions : The compound may engage in redox reactions facilitated by metal complexes, such as nickel(0), which can influence various biochemical pathways .

Biological Applications and Research Findings

- Synthesis of Biologically Active Compounds : Research indicates that this compound serves as a precursor in synthesizing biologically active molecules. For instance, it has been utilized in the formation of complex organic structures through substitution reactions involving thiolate anions .

- Pharmacological Potential : Its iodinated structure suggests potential applications in radiopharmaceuticals for imaging and treatment purposes. The compound's ability to form stable complexes with biological targets enhances its suitability for medicinal chemistry .

-

Case Studies :

- A study exploring the use of this compound in hydrocarbon catalytic conversion reactions highlighted its role as an intermediate that facilitates the synthesis of more complex hydrocarbons under mild conditions.

- Another investigation into nucleophilic substitution reactions demonstrated that the compound could yield disubstitution products with high efficiency (95-100%) when reacted with thiolate anions, showcasing its utility in organic synthesis .

Comparative Analysis

| Property | This compound | Other Iodinated Compounds |

|---|---|---|

| Electrophilicity | High | Variable |

| Reactivity | Excellent in nucleophilic substitutions | Moderate to high |

| Biological Target Interaction | Enzymes and proteins | Varies by compound |

| Synthetic Utility | High | Depends on structure |

Propriétés

IUPAC Name |

1,3-diiodo-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVIDBDQSYVBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310500 | |

| Record name | 1,3-diiodo-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66688-49-1 | |

| Record name | NSC227881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-diiodo-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.